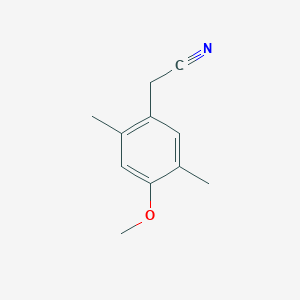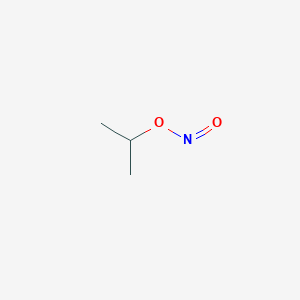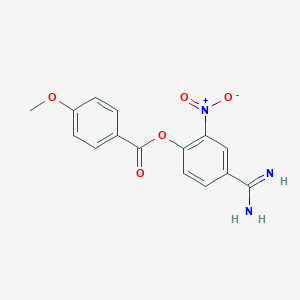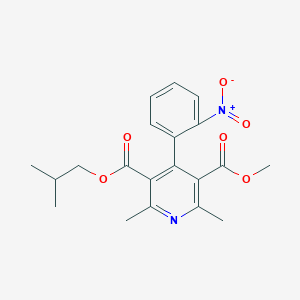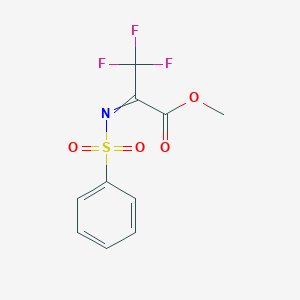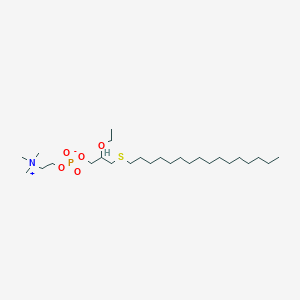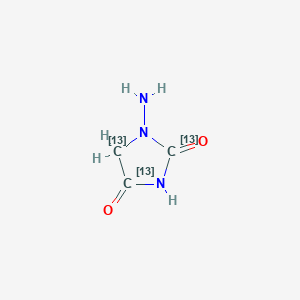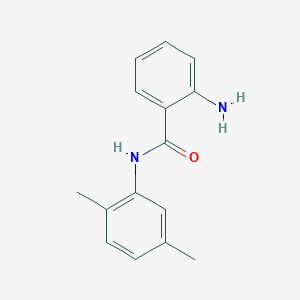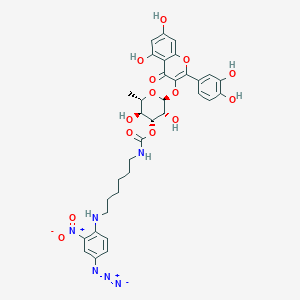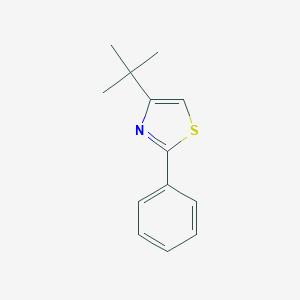
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is a heterocyclic organic compound with the molecular formula C14H15NS. It is a member of the thiazole family, which is known for its diverse biological activities and pharmacological properties. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.
作用机制
The mechanism of action of thiazole, 4-(1,1-dimethylethyl)-2-phenyl- is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the target cells. For example, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been reported to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
生化和生理效应
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been reported to exhibit antimicrobial and antifungal activity by disrupting the cell membrane of microorganisms.
实验室实验的优点和局限性
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize and can be modified through various functionalization reactions to obtain derivatives with specific biological activities. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives have been shown to exhibit high potency and selectivity against specific targets, making them attractive candidates for drug development. However, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives can also have limitations, such as poor solubility, toxicity, and low bioavailability, which can affect their efficacy in vivo.
未来方向
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have great potential for future research and development. One possible direction is the development of thiazole-based HDAC inhibitors as anticancer agents. Another direction is the development of thiazole-based compounds as anti-inflammatory agents for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- derivatives can be further modified to improve their pharmacokinetic properties, such as solubility and bioavailability, for better efficacy in vivo. Overall, thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives hold great promise for the development of novel drugs targeting various diseases.
合成方法
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- can be synthesized by various methods, including condensation reactions and cyclization reactions. One of the most commonly used methods for the synthesis of thiazoles is the Hantzsch reaction, which involves the condensation of a ketone, an aldehyde, and a thiol in the presence of a catalyst such as ammonium acetate. The resulting thiazole can be further modified through various functionalization reactions to obtain derivatives with specific biological activities.
科学研究应用
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- has been extensively studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- and its derivatives have been used as lead compounds for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and infectious diseases.
属性
CAS 编号 |
19960-63-5 |
|---|---|
产品名称 |
Thiazole, 4-(1,1-dimethylethyl)-2-phenyl- |
分子式 |
C13H15NS |
分子量 |
217.33 g/mol |
IUPAC 名称 |
4-tert-butyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C13H15NS/c1-13(2,3)11-9-15-12(14-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI 键 |
ONZGPCUGXQHYAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)C1=CSC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



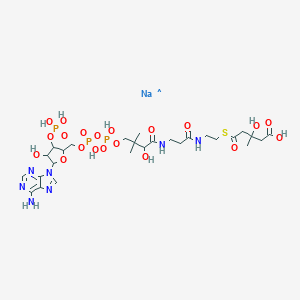
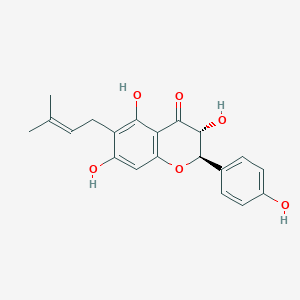
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
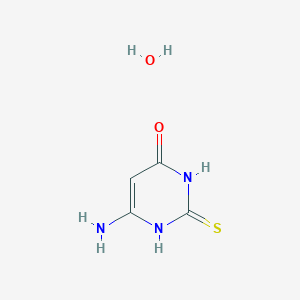
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
